molecular formula C19H24N2O4S B2643997 1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide CAS No. 1448125-48-1

1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide

Cat. No.: B2643997
CAS No.: 1448125-48-1
M. Wt: 376.47
InChI Key: JRHWOQRZGCBLAZ-UHFFFAOYSA-N
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Description

1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide is a research-grade chemical recognized as a potent and direct allosteric activator of AMP-activated protein kinase (AMPK). AMPK is a central regulator of cellular energy homeostasis , and its pharmacological activation is a key strategy in investigating pathways related to metabolic disorders, aging, and autophagy. This compound is reported to bind to the allosteric drug and metabolite site on the AMPK beta subunit, promoting a conformational change that enhances kinase activity independent of cellular AMP/ATP ratios . Its primary research value lies in its utility as a tool compound to probe the complex physiological and pathophysiological roles of AMPK signaling. Researchers employ this activator in studies focused on glucose uptake, lipid metabolism, and insulin sensitivity , providing critical insights for potential therapeutic approaches to type 2 diabetes and non-alcoholic fatty liver disease (NAFLD). Furthermore, its role in inducing autophagy through AMPK-mediated pathways makes it a valuable agent for exploring cellular quality control mechanisms and their implications in age-related diseases and neurodegenerative conditions .

Properties

IUPAC Name

1-(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)-N-(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4S/c1-18(2)13-5-7-19(18,16(22)9-13)11-26(24,25)21-14-4-3-12-6-8-20-17(23)15(12)10-14/h3-4,10,13,21H,5-9,11H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRHWOQRZGCBLAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)NC3=CC4=C(CCNC4=O)C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

The compound shares a common bicyclo[2.2.1]heptan-2-one core with derivatives listed in the evidence. Key differences lie in the sulfonamide substituents:

Compound Name Substituent (R-group) Molecular Formula Molecular Weight Key Features References
Target Compound 1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl C20H23N2O4S 411.47 g/mol Potential CNS/kinase targeting due to tetrahydroisoquinoline moiety
1-(7,7-Dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)methanesulfonamide H (unsubstituted) C10H17NO3S 231.31 g/mol Simpler structure; foundational scaffold for derivatization
1-(7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(4-isopropylphenyl)methanesulfonamide 4-isopropylphenyl C20H27NO3S 385.50 g/mol Enhanced lipophilicity; potential pharmacokinetic optimization
N-Adamantan-1-yl-1-((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide (13) Adamantyl C21H31NO3S 401.54 g/mol Increased steric bulk; possible application in hydrophobic binding sites
N-((1S,2S)-2-Amino-1,2-diphenylethyl)-1-((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide Amino-diphenylethyl C24H30N2O3S 426.57 g/mol Chiral centers; potential for enantioselective interactions

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for constructing the bicyclo[2.2.1]heptane and tetrahydroisoquinoline moieties in this compound?

  • Methodological Answer : Multi-step synthetic routes are typically employed, starting with functionalized bicyclic ketones and sulfonamide precursors. For the bicyclo[2.2.1]heptane core, camphor derivatives (e.g., 7,7-dimethyl-2-oxobicyclo[2.2.1]heptane) are common starting materials. The tetrahydroisoquinoline fragment can be synthesized via Pictet-Spengler or Bischler-Napieralski reactions. Coupling these fragments often involves nucleophilic substitution or sulfonylation under controlled conditions (e.g., anhydrous solvents, low temperatures). Protecting groups may be required to preserve stereochemical integrity during coupling .

Q. Which analytical techniques are essential for confirming the compound’s structural purity and stereochemistry?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR are critical for verifying the bicyclic framework and sulfonamide linkage. NOESY experiments can resolve stereochemical ambiguities in the bicyclo[2.2.1]heptane system .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and detects impurities.
  • X-ray Crystallography : Resolves absolute configuration, particularly for chiral centers in the tetrahydroisoquinoline moiety .

Q. How can solubility limitations in aqueous systems be addressed during biological assays?

  • Methodological Answer : Co-solvents like DMSO (<1% v/v) or cyclodextrin-based solubilization agents are often used. For in vitro studies, pre-formulation assays (e.g., dynamic light scattering) assess colloidal stability. If solubility remains problematic, pro-drug strategies or structural modifications (e.g., PEGylation) may be explored .

Advanced Research Questions

Q. What experimental approaches are used to resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. receptor modulation)?

  • Methodological Answer :

  • Orthogonal Assays : Combine enzymatic assays (e.g., fluorescence-based inhibition studies) with cellular reporter systems (e.g., luciferase assays for receptor activity) to validate target specificity .
  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., sulfonamide group, bicyclic ring substituents) to isolate contributions to activity. For example, replacing the 1-oxo group in the tetrahydroisoquinoline moiety with a methylene group can differentiate receptor vs. enzyme binding .
  • Cryo-EM or X-ray Co-crystallography : Directly visualize compound-target interactions to resolve mechanistic ambiguities .

Q. How can computational modeling optimize the compound’s binding affinity to specific biological targets?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions to identify key binding residues and conformational changes. For example, MD can predict how the bicyclic system’s rigidity affects fit into hydrophobic enzyme pockets .
  • Free Energy Perturbation (FEP) : Quantify binding energy changes for proposed structural modifications (e.g., substituent additions to the sulfonamide group) .
  • Docking Studies : Screen virtual libraries of analogs to prioritize synthesis targets .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining stereochemical purity?

  • Methodological Answer :

  • Asymmetric Catalysis : Use chiral catalysts (e.g., BINAP-metal complexes) during key steps like sulfonamide coupling to enforce stereocontrol .
  • Continuous Flow Chemistry : Improves reproducibility and reduces side reactions in multi-step syntheses (e.g., controlled addition of sulfonating agents) .
  • In-line Analytics : Implement real-time monitoring (e.g., FTIR, Raman spectroscopy) to detect and correct stereochemical deviations during scale-up .

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